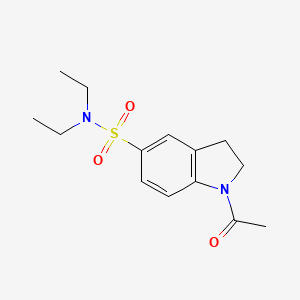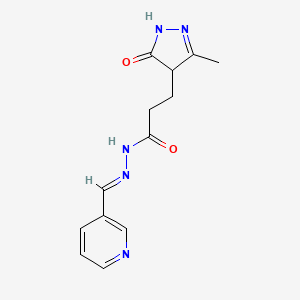
N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as Tinuvin 326, is a widely used ultraviolet (UV) stabilizer in the polymer industry. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. Tinuvin 326 is added to plastics, coatings, adhesives, and other materials to protect them from the harmful effects of UV radiation.
Mechanism of Action
N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 functions as a UV absorber by absorbing and dissipating UV radiation, thus preventing it from reaching the polymer matrix. It works by undergoing a photochemical reaction, where it absorbs UV radiation and is converted into a less harmful form. This process is reversible, and N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 can continue to protect the polymer from UV radiation.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has been shown to have low acute toxicity and is not expected to cause any adverse health effects. However, long-term exposure to N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 may cause skin and eye irritation. In vitro studies have shown that N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 does not have any significant cytotoxic or genotoxic effects.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 is a widely used UV stabilizer due to its excellent performance and compatibility with various polymer systems. However, its effectiveness may be limited in certain applications, such as those requiring high UV protection or in harsh outdoor environments. Additionally, N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 may not be suitable for use in food contact applications or medical devices due to regulatory restrictions.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326. One area of interest is the development of more efficient and effective UV stabilizers for use in high-performance polymers. Another area of research is the investigation of N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Additionally, the use of N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 in combination with other UV stabilizers or antioxidants may enhance its performance and provide better protection against UV radiation.
Synthesis Methods
N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 can be synthesized through a multi-step process involving the reaction of 2,2,6,6-tetramethyl-4-piperidinol with 3-methylbenzenesulfonyl chloride, followed by reaction with thiourea. The final product is obtained after purification and recrystallization.
Scientific Research Applications
N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has been extensively studied for its UV stabilizing properties in various polymer systems. It has been shown to significantly improve the weatherability and durability of polymers, such as polypropylene, polyethylene, and polycarbonate. N-(3-methylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea 326 has also been investigated for its potential use as an antioxidant and anti-inflammatory agent in the pharmaceutical industry.
properties
IUPAC Name |
1-(3-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3S/c1-12-7-6-8-13(9-12)18-15(21)19-14-10-16(2,3)20-17(4,5)11-14/h6-9,14,20H,10-11H2,1-5H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFDAERFLDNVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
